benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 148404-29-9
VCID: VC0178588
InChI: InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
SMILES: C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C15H17NO3
Molecular Weight: 259.305

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS No.: 148404-29-9

Cat. No.: VC0178588

Molecular Formula: C15H17NO3

Molecular Weight: 259.305

* For research use only. Not for human or veterinary use.

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - 148404-29-9

Specification

CAS No. 148404-29-9
Molecular Formula C15H17NO3
Molecular Weight 259.305
IUPAC Name benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Standard InChI Key UKDGMCVWUBALEW-UHFFFAOYSA-N
SMILES C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate belongs to the cyclopentapyrrole family, featuring a fused ring system comprising a pyrrolidine ring and a cyclopentanone moiety with a benzyl carboxylate functional group. This structural arrangement confers unique chemical properties that are of interest in both synthetic organic chemistry and medicinal research applications.

The compound is characterized by the following chemical identifiers and properties:

ParameterValue
CAS Number148404-29-9
Molecular FormulaC15H17NO3
Molecular Weight259.305 g/mol
IUPAC Namebenzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Standard InChIInChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Standard InChIKeyUKDGMCVWUBALEW-UHFFFAOYSA-N
SMILESC1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3
PubChem Compound ID57348613

The molecular structure consists of a core cyclopentapyrrole system with a ketone functional group and a benzyl carboxylate substituent on the nitrogen atom. This arrangement creates a three-dimensional structure with specific stereochemical features that influence its reactivity and biological interactions .

Physical Properties

Understanding the physical properties of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is essential for its proper handling, storage, and application in research settings:

PropertyValue
Physical StateSolid
Density1.241 g/cm³
Recommended Storage Temperature2-8°C
AppearanceCrystalline solid

These physical characteristics are important considerations for researchers working with this compound, particularly when designing experiments or developing formulations for biological testing .

Synthesis and Chemical Reactivity

The synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves complex organic reactions that form the cyclopentapyrrole ring structure. While specific synthetic pathways are often detailed in specialized literature, general approaches include cyclization processes that establish the fused ring system characteristic of this compound.

Key reaction types that may be employed in its synthesis include:

  • Cycloaddition reactions to form the basic ring structure

  • Intramolecular condensations to establish the fused ring system

  • Selective oxidation for introduction of the carbonyl group

  • Esterification to incorporate the benzyl carboxylate functionality

The compound can undergo various chemical transformations, including:

  • Hydrolysis of the ester functional group

  • Reduction of the ketone moiety

  • Substitution reactions at various positions of the ring system

  • Functional group interconversions to create structural analogs with modified properties

These reactions enable the creation of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties, making the compound valuable as a synthetic building block in medicinal chemistry research.

Biological ActivityDescription
Antimicrobial PropertiesStudies suggest efficacy against certain bacterial strains
Anti-inflammatory EffectsCompounds in this class have demonstrated potential in reducing inflammatory responses
Enzyme InhibitionRelated compounds have shown potential as enzyme inhibitors, particularly SHP2 inhibitors

Research Applications

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has significant potential in various research domains:

Medicinal Chemistry

The compound serves as an important scaffold in drug discovery programs, particularly those focused on developing anti-inflammatory or antimicrobial agents. Its unique structure makes it valuable for structure-activity relationship studies, where systematic modifications can reveal essential structural features for biological activity.

Synthetic Building Block

As a versatile intermediate, the compound can be used in the synthesis of more complex molecules with enhanced or targeted biological activities. The presence of multiple functional groups allows for selective modifications to create diverse chemical libraries for screening purposes.

Biochemical Research

The compound may be employed in studies investigating specific biochemical pathways, particularly those related to inflammation or microbial processes. Its potential enzyme inhibitory properties make it useful for probing protein function and cellular signaling mechanisms .

Pharmaceutical Development

Related compounds in the octahydrocyclopenta[c]pyrrole family have been investigated as allosteric inhibitors of SHP2, which has implications for the treatment of various diseases and disorders. This suggests potential applications in pharmaceutical development targeting specific signaling pathways relevant to disease progression .

CategoryClassification/Information
GHS Hazard ClassificationAcute toxicity, oral (Category 4)
Skin irritation (Category 2)
Eye irritation (Category 2A)
STOT-SE, Respiratory tract irritation (Category 3)
Signal WordWarning
PictogramsExclamation Mark, Irritant (GHS07)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety classifications underscore the importance of proper handling procedures when working with this compound in laboratory settings .

ParameterRecommendation
Recommended Storage Temperature2-8°C (refrigerated)
Container TypeTightly closed container
Special RequirementsStore in a cool, dry place away from incompatible materials
Light SensitivityProtect from light
Humidity ConsiderationsProtect from moisture

Adherence to these storage recommendations helps preserve the compound's chemical integrity and ensures reliable experimental results when used in research applications .

Future Research Directions

The study of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate presents several promising avenues for future research:

Structure-Activity Relationship Studies

Systematic modifications of the compound's structure can provide valuable insights into the structural requirements for specific biological activities. This approach could lead to the development of more potent derivatives with enhanced therapeutic potential or improved selectivity profiles.

Target Identification and Validation

Further research is needed to identify specific molecular targets and elucidate the mechanisms through which benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its derivatives exert their biological effects. This could involve protein binding studies, computational modeling, and functional assays to characterize molecular interactions .

Development of Improved Synthetic Methods

Exploration of novel synthetic approaches could enhance the efficiency and scalability of producing benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its analogs. This includes the development of more environmentally friendly reaction conditions, stereoselective methods, and approaches to create diverse chemical libraries.

Expanded Biological Evaluation

Comprehensive screening for additional biological activities beyond the currently identified antimicrobial and anti-inflammatory properties could reveal new therapeutic applications. This might include evaluation against different pathogen strains, assessment of activity in various disease models, and investigation of potential effects on cellular signaling pathways .

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